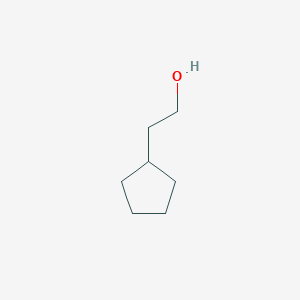

2-Cyclopentylethanol

Descripción

Propiedades

IUPAC Name |

2-cyclopentylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQWCBPEWHFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227399 | |

| Record name | Cyclopentaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-00-7 | |

| Record name | Cyclopentaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentaneethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopentylethanol (CAS No. 766-00-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentylethanol (CAS No. 766-00-7), a primary alcohol incorporating a cyclopentyl moiety. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and purification, spectroscopic analysis, and safety information. Furthermore, it explores the significance of the cyclopentane (B165970) ring in medicinal chemistry and illustrates the role of this compound as a valuable building block in the development of pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-cyclopentylethan-1-ol, is an organic compound with the chemical formula C₇H₁₄O.[1] It consists of a cyclopentane ring attached to an ethanol (B145695) backbone. This structure makes it a useful intermediate in organic synthesis, particularly in the fragrance industry and as a precursor for more complex molecules in pharmaceutical research.[2] The cyclopentane motif is a common feature in a variety of biologically active natural products and synthetic drugs.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 766-00-7 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 174.4 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 70.4 ± 8.6 °C | [2] |

| Refractive Index | 1.4560-1.4600 @ 20°C | [2] |

| Solubility | Soluble in organic solvents like ethanol and diethyl ether; limited solubility in water. | [2] |

| pKa | 15.22 ± 0.10 (Predicted) | [1] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-cyclopentylethan-1-ol | [4] |

| InChI | InChI=1S/C7H14O/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2 | [1] |

| InChIKey | JEXQWCBPEWHFKC-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(C1)CCO | [1] |

| EINECS Number | 212-156-9 | [4] |

| PubChem CID | 69833 | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reaction of a cyclopentylmethyl Grignard reagent with an epoxide, such as ethylene (B1197577) oxide. This method provides a reliable route to the primary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of primary alcohols using Grignard reagents and ethylene oxide.[5][6][7]

Materials:

-

Magnesium turnings

-

Cyclopentyl bromide

-

Anhydrous diethyl ether

-

Ethylene oxide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (cyclopentylmagnesium bromide).

-

Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in anhydrous diethyl ether dropwise. This reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[8][9][10]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask along with a few boiling chips.

-

Heat the flask gently using a heating mantle.

-

Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the substance being distilled.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 174 °C at atmospheric pressure). Discard any initial lower-boiling fractions.

-

Continue distillation until only a small amount of residue remains in the distilling flask.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the protons on the cyclopentyl ring and the ethyl alcohol chain. A characteristic triplet for the -CH₂OH protons around 3.6 ppm. | [1] |

| ¹³C NMR | Peaks representing the seven carbon atoms in the molecule. | [4] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching bands around 2850-2950 cm⁻¹. | [4][11] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 114. Characteristic fragmentation pattern. | [4][8] |

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity or be involved in specific signaling pathways, its structural motif, the cyclopentane ring, is a key component in numerous pharmacologically active compounds.[3] The cyclopentane ring serves as a versatile scaffold in drug design, offering a balance of rigidity and conformational flexibility that can be optimized for binding to biological targets.[2]

Derivatives of cyclopentane are found in a wide range of drugs, including antiviral agents like abacavir (B1662851) and neuraminidase inhibitors, as well as prostaglandins (B1171923) which are involved in inflammation and other physiological processes.[2][3] Therefore, this compound serves as a valuable starting material or building block for the synthesis of more complex molecules with potential therapeutic applications.[12] Medicinal chemists can utilize this compound to introduce the cyclopentylethyl moiety into larger molecules, exploring the structure-activity relationships of novel drug candidates.[2][13]

Safety and Handling

This compound is classified as a combustible liquid.[4] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code | Class |

| Combustible liquid | H227 | Flammable liquids, Category 4 |

| Causes skin irritation | H315 | Skin corrosion/irritation, Category 2 |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation, Category 2A |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 |

Source:[4]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place. Keep cool.

-

Store in a tightly closed container.

Conclusion

This compound (CAS No. 766-00-7) is a primary alcohol with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methods, such as the Grignard reaction. While not biologically active on its own, its cyclopentane structural element makes it a valuable building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and fragrance industries. This guide provides essential technical information to support researchers and scientists in the effective use and handling of this compound in their research and development endeavors.

References

- 1. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stonylab.com [stonylab.com]

- 5. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Khan Academy [khanacademy.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Purification [chem.rochester.edu]

- 11. baranlab.org [baranlab.org]

- 12. mdpi.com [mdpi.com]

- 13. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyclopentylethanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanol (CAS No. 766-00-7) is a primary alcohol featuring a cyclopentyl group attached to the carbon atom adjacent to the hydroxyl group.[1] Its unique structural combination of a cyclic alkyl group and a reactive hydroxyl moiety makes it a molecule of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in organic synthesis, finding utility in the fragrance industry and as a building block for more complex molecules, including potential pharmaceutical compounds.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, and common reactions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

The chemical structure of this compound consists of a five-membered cyclopentane (B165970) ring bonded to an ethanol (B145695) backbone. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-cyclopentylethan-1-ol.[3]

Molecular Formula: C₇H₁₄O[1]

Molecular Weight: 114.19 g/mol [1]

Canonical SMILES: C1CCC(C1)CCO[4]

InChI Key: JEXQWCBPEWHFKC-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various sources, and some variations may be observed.

| Property | Value | Source(s) |

| CAS Number | 766-00-7 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 174.4 ± 8.0 °C at 760 mmHg | [1] |

| 182 °C | [5] | |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| 0.92 g/cm³ | [2] | |

| Flash Point | 70.4 ± 8.6 °C | [1] |

| 70 °C | [2] | |

| Refractive Index | 1.460 | [1] |

| 1.4585 | [2] | |

| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectral data.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The spectrum displays characteristic fragmentation patterns that can be used for its identification.[4]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The following table summarizes the assigned chemical shifts for this compound in CDCl₃.

| Assignment | Chemical Shift (ppm) |

| -CH₂-OH (triplet) | ~3.65 |

| -CH₂-CH₂OH (quartet) | ~1.55 |

| Cyclopentyl protons (multiplet) | ~1.1-1.8 |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.

Chemical Synthesis and Reactivity

Typical Reactions of this compound

As a primary alcohol, this compound undergoes several characteristic reactions:

-

Oxidation: It can be oxidized to form 2-cyclopentylacetaldehyde (B41589) or further to 2-cyclopentylacetic acid using appropriate oxidizing agents.[1]

-

Esterification: Reaction with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, yields the corresponding esters.[1]

-

Dehydration: Under acidic conditions and elevated temperatures (e.g., with H₂SO₄ at 140°C), this compound can undergo dehydration to form a symmetrical ether.[6][7]

Applications in Research and Drug Development

This compound serves as an important intermediate in the synthesis of various organic molecules. The cyclopentyl moiety is a structural motif present in some biologically active compounds.[2] While specific examples of its direct use in the synthesis of marketed drugs are not widely documented, its functional group allows for its incorporation into more complex molecular scaffolds, making it a valuable building block for medicinal chemists. For instance, cyclopentanol (B49286) and its derivatives are utilized as synthons in the preparation of various pharmaceuticals.[2]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. While the biological activities of other cyclic alcohols and cyclopentane-containing molecules have been investigated, extrapolating these findings to this compound would be speculative.[2] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time.

Logical Workflow: Synthesis of this compound

In the absence of biological pathway data, a logical workflow for a common synthetic route to this compound is presented below. This diagram illustrates the Grignard reaction approach.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This compound is a foundational chemical with established physical and chemical properties. Its utility as a synthetic intermediate is clear, although detailed, publicly accessible experimental protocols and specific applications in the synthesis of well-known pharmaceuticals are limited. A significant knowledge gap exists regarding its biological activity, which presents an opportunity for future research. The information provided in this guide serves as a solid starting point for researchers and professionals working with or considering the use of this versatile alcohol.

References

- 1. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 2. mmsl.cz [mmsl.cz]

- 3. benchchem.com [benchchem.com]

- 4. US4083990A - Cyclopentane derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylethanol

This guide provides a comprehensive overview of the key physical properties of 2-Cyclopentylethanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a specialty chemical with applications in the synthesis of various organic compounds. A thorough understanding of its physical characteristics is essential for its proper handling, application, and process optimization.

The boiling point and density of this compound have been reported across various sources. The following table summarizes these values, providing a range and specific measurements for easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 174.4 ± 8.0 °C | at 760 mmHg[1][2] |

| ~180 °C | - | |

| 182 °C | -[3] | |

| 78-80 °C | at 10 mmHg[4] | |

| Density | 0.9 ± 0.1 g/cm³ | -[1][2] |

| ~0.86 g/cm³ | - | |

| 0.920 g/mL | -[5] | |

| 0.92 g/cm³ | -[4] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample is available.[6]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in a heating bath, such as a Thiele tube filled with heating oil.[8]

-

The apparatus is heated slowly. Initially, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[8]

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the air is replaced by the vapor of the liquid.

-

When a rapid and continuous stream of bubbles emerges from the capillary, heating is discontinued.[6][8]

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.[9]

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or measuring cylinder is accurately determined using an analytical balance.[9]

-

The vessel is then filled with the liquid sample (this compound). If using a pycnometer, it is filled completely, and the stopper is inserted, allowing excess liquid to be expelled through the capillary opening to ensure a precise volume. If using a graduated cylinder, a specific volume is carefully measured.[9]

-

The exterior of the vessel is carefully dried, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

The density is then calculated using the formula: Density = Mass / Volume .[9]

-

For higher accuracy, the procedure should be repeated multiple times, and the average value should be taken.[10]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of boiling point and density.

References

- 1. Buy this compound (EVT-314184) | 766-00-7 [evitachem.com]

- 2. This compound | CAS#:766-00-7 | Chemsrc [chemsrc.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound | 766-00-7 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Cyclopentylethanol: IUPAC Nomenclature, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentylethanol, a key aliphatic alcohol with significant applications as a synthetic intermediate in the pharmaceutical and fragrance industries. This document details its IUPAC name, common synonyms, and extensive physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its role as a precursor in the development of therapeutic agents, such as muscarinic M3 receptor antagonists. The information is structured to be a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Common Synonyms:

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources to provide a comprehensive dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 766-00-7 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 174.4 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Flash Point | 70.4 ± 8.6 °C | [5] |

| Refractive Index | 1.460 | [5] |

| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [5] |

| LogP | 1.84 | [5] |

| pKa | 15.22 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory-scale methods involve the reduction of cyclopentylacetic acid or its derivatives. Below are detailed experimental protocols for these transformations.

Synthesis via Reduction of Cyclopentylacetic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method provides a reliable and high-yielding route to this compound.

Reaction Scheme:

Experimental Protocol:

Materials:

-

Cyclopentylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is flushed with nitrogen. A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is charged into the flask.

-

Addition of Reactant: A solution of cyclopentylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Work-up: The resulting suspension is filtered, and the filter cake is washed with diethyl ether. The combined organic layers are washed with 10% H₂SO₄ and then with brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis via Hydroformylation of Vinylcyclopentane

Hydroformylation, also known as the oxo process, is an industrial method that can be adapted for the synthesis of this compound from vinylcyclopentane. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond.

Reaction Scheme:

Experimental Protocol Overview:

Materials:

-

Vinylcyclopentane

-

Carbon monoxide (CO)

-

Hydrogen (H₂)

-

Rhodium or Cobalt-based catalyst (e.g., HCo(CO)₄)

-

High-pressure reactor (autoclave)

-

Solvent (e.g., toluene)

Procedure:

-

Reaction Setup: The vinylcyclopentane, solvent, and catalyst are charged into a high-pressure reactor.

-

Reaction Conditions: The reactor is pressurized with a mixture of CO and H₂ (typically 1:1) to 10-100 atmospheres and heated to 40-200 °C.

-

Reaction: The reaction mixture is stirred under these conditions until the starting material is consumed.

-

Intermediate Aldehyde Reduction: The resulting aldehyde can be reduced in situ or after isolation using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield this compound.

-

Purification: The final product is purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its cyclopentyl moiety is a common structural motif in medicinally relevant molecules.

Intermediate in the Synthesis of Muscarinic M3 Receptor Antagonists

Muscarinic M3 receptor antagonists are used in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. The cyclopentyl group is a key feature in some potent and selective M3 antagonists. For example, the structure of J-104129, a known M3 receptor antagonist, contains a cyclopentyl group, highlighting the importance of cyclopentyl-containing building blocks in the synthesis of such compounds.

The general synthetic strategy involves the derivatization of the hydroxyl group of this compound to introduce functionalities that can be further elaborated to construct the final antagonist molecule.

Precursor for Phenylalanine Derivatives in CD4 Mimetic Miniproteins

Cyclopentane derivatives are utilized in the preparation of phenylalanine derivatives for incorporation into peptides. These peptides can act as CD4 mimetic miniproteins, which are of interest in HIV research as they can interact with the HIV-1 surface glycoprotein (B1211001) gp120. While a direct protocol starting from this compound is not explicitly detailed in the literature, its structure makes it a suitable starting point for the synthesis of cyclopentyl-containing amino acid analogues.

Visualized Synthetic Workflows

Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from Cyclopentylacetic acid.

Caption: Workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This diagram illustrates the potential role of this compound as a building block in the synthesis of more complex molecules like muscarinic M3 receptor antagonists.

Caption: this compound as a key intermediate.

References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Cyclopentylethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentylethanol, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.650 | t | 2H | -CH₂-OH |

| 1.82 | m | 1H | -CH- (cyclopentyl) |

| 1.79-1.38 | m | 6H | -CH₂- (cyclopentyl) |

| 1.12 | m | 4H | -CH₂- (cyclopentyl) & -CH₂-CH₂OH |

Note: Data sourced from a 90 MHz spectrum in CDCl₃.[1] A 399.65 MHz spectrum shows a peak at 3.623 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 61.5 | -CH₂-OH |

| 40.5 | -CH₂-CH₂OH |

| 38.0 | -CH- (cyclopentyl) |

| 32.5 | -CH₂- (cyclopentyl) |

| 25.2 | -CH₂- (cyclopentyl) |

Note: These are predicted chemical shifts and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1050 | Medium to Strong | C-O stretch |

Note: This table is based on typical IR absorption frequencies for alcohols. A detailed experimental spectrum for this compound may show additional peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 114 | ~5 | [M]⁺ (Molecular Ion) |

| 96 | ~4 | [M - H₂O]⁺ |

| 81 | ~24 | [C₆H₉]⁺ |

| 68 | 100 | [C₅H₈]⁺ |

| 67 | ~99 | [C₅H₇]⁺ |

| 55 | ~37 | [C₄H₇]⁺ |

| 41 | ~41 | [C₃H₅]⁺ |

Note: Data obtained from an electron ionization (EI) mass spectrum.[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A sample of this compound (0.04 mL) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL).[1] The ¹H NMR spectrum was recorded on an 89.56 MHz spectrometer.[1] Another spectrum was obtained on a 399.65 MHz instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹³C NMR Spectroscopy: The provided ¹³C NMR data is predicted and not based on a physical experiment. A typical experimental protocol would involve dissolving a sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer (e.g., 100 or 125 MHz).

Infrared (IR) Spectroscopy

A thin film of neat this compound would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum would then be recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. The instrument would be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) source.[1] The sample was introduced into the mass spectrometer, and electrons with an energy of 75 eV were used to ionize the molecules.[1] The source temperature was maintained at 270 °C.[1] The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for spectroscopic identification.

This diagram outlines the process from sample preparation through spectroscopic analysis and data interpretation to the final elucidation of the chemical structure. Each spectroscopic technique provides complementary information that, when combined, allows for a confident structural assignment.

References

Safety, handling, and storage of 2-Cyclopentylethanol.

An In-depth Technical Guide to 2-Cyclopentylethanol: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a primary alcohol with the molecular formula C7H14O.[1] It is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][3][4][5][6] |

| Molecular Weight | 114.19 g/mol | [1][3][4][6][7] |

| CAS Number | 766-00-7 | [1][4][5][6][7][8] |

| Appearance | Colorless Liquid | [2][8] |

| Boiling Point | 174.4 ± 8.0 °C at 760 mmHg | [1][3] |

| Flash Point | 70.4 ± 8.6 °C | [1][3] |

| Density | 0.9 ± 0.1 g/cm³ | [1][3] |

| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [1][3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and diethyl ether. | [1] |

| logPoct/wat (Octanol/Water Partition Coefficient) | 1.559 | [7] |

| Refractive Index | 1.460 | [1][3] |

Safety and Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS Classification

There are some discrepancies in the classification of this compound. While some sources indicate it is not classified, the more prevalent classification is as a combustible liquid.[3][8][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

GHS Label Elements

Table 3: GHS Label Elements for this compound

| Element | Description |

| Pictogram | No pictogram is required for this classification. |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquid |

| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8][9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]Response: P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[8][9]Storage: P403 + P235: Store in a well-ventilated place. Keep cool.[8][9]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[8][9] |

Toxicological Information

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate PPE for the specific laboratory operations involving this compound.[11]

Table 4: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or goggles are recommended.[3] A face shield may be required for situations with a higher risk of splashing.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[9] |

| Hand Protection | Protective gloves should be worn.[3] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[9] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[9] |

Storage Conditions

Store this compound in a dry, cool, and well-ventilated place.[3][9] Keep containers tightly closed and away from heat, sparks, and open flames.[8][9]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[8][9] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[8][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][9] Water mist can be used to cool closed containers.[9]

-

Specific Hazards: The material is combustible and containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors.[9]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition and take precautionary measures against static discharges.[9]

-

Environmental Precautions: The substance should not be released into the environment.[9]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.

Experimental Protocols

While specific experimental data for this compound is limited, the following are examples of standard methodologies that would be used to determine its key properties.

Table 6: Standard Experimental Protocols

| Property | Standard Method (Example) | Brief Description |

| Flash Point | ASTM D93 (Pensky-Martens Closed Cup Tester) | The sample is heated at a slow, constant rate with continuous stirring. A test flame is systematically introduced into the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite. |

| Boiling Point | OECD Guideline 103 | This method involves distilling the substance to determine the boiling temperature range. The temperature is measured when the liquid and vapor phases are in equilibrium at a given pressure. |

| Acute Oral Toxicity | OECD Guideline 423 (Acute Toxic Class Method) | A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step, allowing for classification and hazard labeling. |

| Skin Irritation | OECD Guideline 404 (Acute Dermal Irritation/Corrosion) | The substance is applied to the skin of experimental animals. The degree of irritation is assessed at specific intervals. |

| Eye Irritation | OECD Guideline 405 (Acute Eye Irritation/Corrosion) | The substance is applied to the eye of an experimental animal. The effects on the cornea, iris, and conjunctiva are observed and scored. |

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and management of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Decision-making workflow for responding to an exposure event.

References

- 1. Buy this compound (EVT-314184) | 766-00-7 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:766-00-7 | Chemsrc [chemsrc.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound (CAS 766-00-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

- 10. echemi.com [echemi.com]

- 11. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

The Strategic Application of 2-Cyclopentylethanol in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A Technical Guide for Pharmaceutical Research and Development

Introduction

2-Cyclopentylethanol, a primary alcohol with the chemical formula C₇H₁₄O, is emerging as a versatile building block in the synthesis of complex pharmaceutical molecules. Its inherent structural features, particularly the cyclopentyl moiety, make it an attractive precursor for the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for the management of hypertension and congestive heart failure. This technical guide explores the potential applications of this compound in pharmaceutical synthesis, with a specific focus on its role as a key starting material for the synthesis of ACE inhibitors such as Ramipril and Fosinopril. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and the underlying mechanism of action of the target drug class, tailored for researchers, scientists, and drug development professionals.

This compound as a Precursor to Key Pharmaceutical Intermediates

The primary utility of this compound in the synthesis of ACE inhibitors lies in its efficient conversion to key cyclopentane-containing intermediates. The cyclopentyl group is a crucial pharmacophore in several ACE inhibitors, contributing to their binding affinity and efficacy. The synthetic strategy hinges on the oxidation of the primary alcohol functionality of this compound to either an aldehyde (cyclopentylacetaldehyde) or a carboxylic acid (cyclopentylacetic acid). These intermediates serve as pivotal precursors for the construction of the complex bicyclic structures characteristic of drugs like Ramipril.

Oxidation of this compound: A Gateway to ACE Inhibitor Scaffolds

The oxidation of this compound is a critical first step in its utilization for pharmaceutical synthesis. The choice of oxidizing agent and reaction conditions determines the final product, be it the aldehyde or the carboxylic acid.

-

Oxidation to Cyclopentylacetic Acid: A robust method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in sulfuric acid. This powerful oxidizing agent efficiently converts primary alcohols to carboxylic acids.

-

Oxidation to Cyclopentylacetaldehyde: For the synthesis of the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this selective oxidation.

The following table summarizes the key transformations of this compound into valuable pharmaceutical intermediates.

| Starting Material | Reagent(s) | Product | Application |

| This compound | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Cyclopentylacetic Acid | Intermediate for Ramipril synthesis |

| This compound | Pyridinium Chlorochromate (PCC) | Cyclopentylacetaldehyde | Intermediate for further elaboration |

Proposed Synthetic Pathway to an ACE Inhibitor Intermediate from this compound

A plausible synthetic route to a key intermediate of Ramipril, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, can be envisioned starting from this compound. This pathway highlights the strategic importance of the initial oxidation step.

Caption: Proposed synthesis of a Ramipril intermediate.

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations discussed. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.

Synthesis of Cyclopentylacetic Acid via Jones Oxidation of this compound

Objective: To synthesize cyclopentylacetic acid by the oxidation of this compound using Jones reagent.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

Procedure:

-

Preparation of Jones Reagent: In a flask cooled in an ice bath, cautiously add 26.7 g of chromium trioxide to 23 ml of concentrated sulfuric acid. Slowly add 75 ml of water with stirring until the chromium trioxide is fully dissolved.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 11.4 g (0.1 mol) of this compound in 100 ml of acetone. Cool the solution to 0-5 °C in an ice bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the dropwise addition of isopropanol (B130326) until the green color persists. Pour the mixture into 500 ml of cold water and extract with diethyl ether (3 x 150 ml).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 ml) and then with brine (1 x 100 ml). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclopentylacetic acid.

-

Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Expected Yield: 75-85%

Synthesis of Cyclopentylacetaldehyde via PCC Oxidation of this compound

Objective: To synthesize cyclopentylacetaldehyde by the selective oxidation of this compound using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 21.5 g (0.1 mol) of PCC in 200 ml of anhydrous dichloromethane.

-

Addition of Alcohol: To this suspension, add a solution of 11.4 g (0.1 mol) of this compound in 20 ml of anhydrous dichloromethane in one portion.

-

Reaction: Stir the mixture at room temperature for 2 hours. The reaction mixture will turn into a dark brown, tarry substance.

-

Work-up: Dilute the reaction mixture with 200 ml of diethyl ether and stir for an additional 15 minutes.

-

Purification: Decant the supernatant liquid and wash the solid residue with diethyl ether (3 x 50 ml). Combine the organic solutions and pass them through a short column of silica gel to remove the chromium residues.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain crude cyclopentylacetaldehyde.

Expected Yield: 70-80%

Mechanism of Action of ACE Inhibitors: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

Caption: The Renin-Angiotensin-Aldosterone System.

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction and the release of aldosterone (B195564) from the adrenal cortex, which in turn promotes sodium and water retention. Both of these actions contribute to an increase in blood pressure.[1]

ACE inhibitors, as their name suggests, block the action of ACE, thereby preventing the formation of angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

Conclusion

This compound represents a strategically important and economically viable starting material for the synthesis of valuable pharmaceutical intermediates, particularly for the production of ACE inhibitors. Its straightforward conversion to cyclopentylacetic acid and cyclopentylacetaldehyde provides a clear and efficient entry point into the complex molecular architectures of drugs like Ramipril and Fosinopril. The detailed synthetic protocols and an understanding of the RAAS pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this compound in modern pharmaceutical synthesis. Further research into stereoselective synthetic routes and the development of more sustainable oxidation methods will undoubtedly enhance the utility of this versatile building block in the future.

References

The Versatile Intermediate: A Technical Guide to 2-Cyclopentylethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentylethanol, a primary alcohol with the molecular formula C₇H₁₄O, serves as a versatile and valuable intermediate in the landscape of organic synthesis. Its unique structural motif, combining a flexible ethyl chain with a compact cyclopentyl ring, makes it a desirable building block in the synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols, quantitative data, and a discussion of its role in the development of bioactive compounds and fragrance ingredients.

Introduction

This compound (CAS No: 766-00-7) is a colorless liquid with a mild, pleasant odor. Its utility as a synthetic intermediate stems from the reactivity of its primary hydroxyl group, which can be readily transformed into a wide array of functional groups. The cyclopentyl moiety imparts lipophilicity and a specific spatial arrangement that can be crucial for biological activity or desirable olfactory properties. This guide will explore the pivotal role of this compound as a precursor to a diverse range of chemical entities.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 186-187 °C |

| Density | 0.922 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.458 |

| CAS Number | 766-00-7 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 3.71 (t, 2H), 1.78-1.45 (m, 9H), 1.29-1.05 (m, 2H), 1.15 (t, 1H, OH).

-

¹³C NMR (CDCl₃): δ 61.2, 40.5, 32.4, 25.2.

-

IR (neat): 3330 (br, OH), 2950, 2865, 1450, 1050 cm⁻¹.

-

Mass Spectrum (EI): m/z 114 (M+), 96, 81, 67, 55, 41.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with Cyclopentylacetaldehyde

This method involves the reaction of a methyl Grignard reagent with cyclopentylacetaldehyde.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.2 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C. A solution of cyclopentylacetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Typical Yield: 75-85%

Reduction of Cyclopentylacetic Acid or its Esters

The reduction of cyclopentylacetic acid or its esters, such as ethyl cyclopentylacetate, using a powerful reducing agent like lithium aluminum hydride (LAH) is a high-yielding route to this compound.[1][2]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask is fitted with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. A suspension of lithium aluminum hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in the flask under a nitrogen atmosphere.[1][2]

-

Addition of Ester: A solution of ethyl cyclopentylacetate (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.[1]

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LAH used in grams. The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The residue is purified by vacuum distillation to yield pure this compound.

Typical Yield: 85-95%[3]

Key Reactions of this compound as a Synthetic Intermediate

The primary alcohol functionality of this compound is the gateway to a multitude of chemical transformations, making it a valuable precursor for more complex molecules.

Oxidation to Cyclopentylacetaldehyde

The oxidation of this compound provides cyclopentylacetaldehyde, a key building block for further carbon-carbon bond formations. The Swern oxidation is a mild and efficient method for this transformation.[4]

Experimental Protocol (Swern Oxidation):

-

Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C. Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.[4]

-

Formation of Alkoxysulfonium Salt: A solution of this compound (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Elimination: Triethylamine (5.0 eq) is added, and the mixture is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature.

-

Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to avoid evaporation of the volatile aldehyde.

-

Purification: The crude aldehyde is typically used directly in the next step or can be purified by careful vacuum distillation.

Typical Yield: >90%

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives to form esters, many of which have applications as fragrance compounds. The Fischer-Speier esterification is a classic example.[5]

Experimental Protocol (Fischer Esterification with Acetic Acid):

-

Reaction Setup: this compound (1.0 eq) and acetic acid (1.2 eq) are combined in a round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), is added.[5]

-

Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.

-

Workup: After cooling, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting 2-cyclopentylethyl acetate (B1210297) is purified by vacuum distillation.

Typical Yield: 70-80%

Williamson Ether Synthesis

Conversion of this compound to its corresponding ethers can be achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Methyl Ether):

-

Formation of Alkoxide: In a flask under a nitrogen atmosphere, this compound (1.0 eq) is dissolved in anhydrous THF. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

-

Reaction with Alkyl Halide: Methyl iodide (1.2 eq) is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude ether is purified by distillation.

Typical Yield: 80-90%

Conversion to 2-Cyclopentylethyl Halides

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. For example, reaction with phosphorus tribromide (PBr₃) yields 2-cyclopentylethyl bromide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Bromide):

-

Reaction Setup: this compound (1.0 eq) is placed in a flask and cooled in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise with stirring, keeping the temperature below 10 °C.

-

Reaction: After the addition, the mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.

-

Workup: The reaction mixture is cooled and poured onto ice. The product is extracted with diethyl ether. The ether layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed, and the product is purified by vacuum distillation.

Typical Yield: 70-80%

Applications in Drug Development and Fragrance Industry

The cyclopentyl moiety is present in a number of biologically active molecules. While direct synthesis of a marketed drug from this compound is not prominently documented, its derivatives are structurally related to key intermediates in the synthesis of important pharmaceuticals. For instance, the phosphodiesterase 4 (PDE4) inhibitors Roflumilast (B1684550) and Cilomilast , used in the treatment of COPD, feature a cyclopentyl ether group.[6][7] The synthesis of these drugs involves the coupling of a substituted benzoyl derivative with a cyclopentyl-containing fragment. This compound serves as a readily available starting material for the synthesis of such cyclopentyl ether fragments.

In the fragrance industry , the pleasant odor profile of this compound and its esters makes them valuable components in various perfume compositions.[8] The cyclopentyl group contributes to the substantivity and character of the fragrance. Esters such as 2-cyclopentylethyl acetate and 2-cyclopentylethyl propionate (B1217596) are known for their fruity and floral notes. Patents describe the use of various cyclopentanol (B49286) and cyclopentylethanol derivatives for imparting fresh, green, and woody notes to fragrances.[9][10]

Conclusion

This compound is a highly versatile and economically significant intermediate in organic synthesis. Its straightforward preparation and the diverse reactivity of its primary hydroxyl group allow for the efficient synthesis of a wide range of derivatives. For researchers and professionals in drug development and the fragrance industry, this compound offers a valuable platform for the creation of novel and complex molecules with desired biological or olfactory properties. The detailed protocols and data presented in this guide aim to facilitate its broader application in innovative synthetic endeavors.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 7. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method of using cyclopentanol compounds as fragrance materials - Patent 2902468 [data.epo.org]

- 9. EP0053979B1 - Cyclopentanol derivatives, their preparation, their application as perfume agents, the compositions in which these products are incorporated, and the intermediates obtained - Google Patents [patents.google.com]

- 10. EP1609846B1 - Use of 3-(Methoxymethyl)-2-pentylcyclopenta derivatives in perfume compositions - Google Patents [patents.google.com]

2-Cyclopentylethanol: A Technical Guide for the Fragrance and Flavor Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanol (CAS No. 766-00-7) is a primary alcohol characterized by a cyclopentyl group attached to an ethanol (B145695) backbone.[1][2][3][4][5] Its chemical structure imparts a unique combination of hydrophobicity from the cyclopentane (B165970) ring and reactivity from the hydroxyl group. This molecule has garnered interest in the fragrance and flavor industry for its reportedly pleasant, mild, and sweet odor profile.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, potential applications in fragrance and flavor, synthesis and analysis protocols, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation development, performance prediction, and safety assessments.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclopentaneethanol, 2-Cyclopentylethyl alcohol | [2] |

| CAS Number | 766-00-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄O | [1][2][3][4][5] |

| Molecular Weight | 114.19 g/mol | [1][4] |

| Physical Properties | ||

| Appearance | Colorless liquid | [2] |

| Boiling Point | 174.4 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 70.4 ± 8.6 °C | [1] |

| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water. | [1] |

| Spectroscopic Data | ||

| Mass Spectrum (EI) | Available through NIST | [5] |

| IR Spectrum | Available through NIST | [5] |

| ¹H NMR Spectrum | Data available from chemical suppliers | |

| ¹³C NMR Spectrum | Data available from chemical suppliers |

Applications in the Fragrance and Flavor Industry

Fragrance Applications

This compound is noted for its "pleasant odor profile," described as mild and sweet, making it a candidate for inclusion in various fragrance formulations.[1][2] Its chemical structure, a primary alcohol, allows for its use as a modifier or as a building block for the synthesis of other fragrance ingredients, such as esters. The esterification of this compound with various carboxylic acids can produce a range of esters with potentially diverse and interesting scent profiles.

Flavor Applications & Regulatory Status

While its odor profile suggests potential in flavor applications, a critical consideration is its regulatory status. As of the compilation of this guide, This compound does not have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as a GRAS (Generally Recognized as Safe) substance. This significantly restricts its use in food and beverage products in the United States. Further toxicological and safety evaluations would be required for its consideration as a food additive.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of a suitable cyclopentyl-containing carbonyl compound. A hypothetical, yet standard, laboratory-scale synthesis is outlined below.

Method 1: Reduction of Cyclopentylacetaldehyde

This protocol describes the reduction of cyclopentylacetaldehyde to this compound using sodium borohydride (B1222165).

-

Materials:

-

Cyclopentylacetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve cyclopentylacetaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add diethyl ether and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Method 2: Grignard Reaction

An alternative synthesis involves the reaction of a cyclopentylmethyl Grignard reagent with formaldehyde.

-

Materials:

-

Cyclopentylmethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)

-

-

Procedure:

-

Prepare the Grignard reagent by reacting cyclopentylmethyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

In a separate flask, prepare a slurry of paraformaldehyde in anhydrous diethyl ether or THF.

-

Slowly add the prepared Grignard reagent to the paraformaldehyde slurry at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Perform a standard aqueous workup and extraction with diethyl ether.

-

Dry the organic layer, remove the solvent, and purify the resulting this compound by distillation.

-

Purification and Analysis

For fragrance applications, high purity of the final product is crucial to avoid off-notes.

-

Purification: Fractional distillation under reduced pressure is the most common method for purifying this compound.

-

Analysis: The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak corresponding to the molecular weight of this compound (114.19 g/mol ). The fragmentation pattern can be compared with reference spectra (e.g., from NIST). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. Absorption bands around 2850-2960 cm⁻¹ corresponding to C-H stretching of the cyclopentyl and ethyl groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra will show characteristic signals for the cyclopentyl and ethyl-alcohol protons and carbons, respectively. The integration and splitting patterns in the ¹H NMR spectrum can confirm the structure. |

Stability in Formulations

The stability of fragrance ingredients is a critical factor in product development. As a primary alcohol, this compound is expected to be relatively stable under neutral pH conditions.[6] However, its stability can be affected by several factors in a formulation:

-

Oxidation: Alcohols can be susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids with different and potentially undesirable odors. The use of antioxidants in the formulation can mitigate this.

-

Esterification: In acidic conditions, this compound can react with carboxylic acids present in the formulation to form esters. This can alter the intended fragrance profile.

-

Dehydration: Under strong acidic conditions and heat, it can undergo dehydration to form alkenes.[6]

It is recommended to conduct stability testing of this compound in the specific product base (e.g., ethanol, lotions, soaps) under various conditions (e.g., temperature, light exposure) to ensure its long-term performance.

Olfactory Perception and Signaling

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that respond to this compound have not been identified, the general mechanism of olfactory signal transduction is well-established.

The binding of an odorant to an OR triggers a conformational change in the receptor, which in turn activates a G-protein (typically Gα-olf). This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential, which is then transmitted to the brain for processing.

Below is a generalized workflow for the deorphanization of olfactory receptors, a process used to identify the specific odorants that activate a particular receptor.

Caption: Workflow for Olfactory Receptor Deorphanization.

The following diagram illustrates a simplified, generic signaling pathway for odorant perception.

Caption: Generic Olfactory Signal Transduction Pathway.

Conclusion